1-[4-(4-Chlorobenzyl)piperazin-1-yl]-2,2-diphenylethanone
Description
1-[4-(4-Chlorobenzyl)piperazin-1-yl]-2,2-diphenylethanone is a piperazine derivative featuring a 4-chlorobenzyl substituent and a diphenylethanone moiety. Its molecular formula is C₂₅H₂₂ClN₃OS, with a molecular weight of 447.98 g/mol . The compound’s structure combines aromatic, halogenated, and heterocyclic components, enabling interactions with biological targets such as neurotransmitter receptors and microbial enzymes.
Properties
Molecular Formula |
C25H25ClN2O |
|---|---|
Molecular Weight |
404.9 g/mol |
IUPAC Name |
1-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-2,2-diphenylethanone |
InChI |
InChI=1S/C25H25ClN2O/c26-23-13-11-20(12-14-23)19-27-15-17-28(18-16-27)25(29)24(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-14,24H,15-19H2 |
InChI Key |
AWXGXPPLDNLNGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[4-(4-CHLOROBENZYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can then be deprotected to yield the desired compound . Another method involves the condensation of 1-p-chlorobenzyl-piperazine with 2-chloro-5-oxo-6-carbethoxy-8-ethyl-5,8-dihydro-pyrido(2,3-d)pyrimidine .
Chemical Reactions Analysis
1-[4-(4-CHLOROBENZYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfonium salts, DBU, and PhSH. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with diphenylvinylsulfonium triflate leads to the formation of protected piperazines .
Scientific Research Applications
This compound has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been investigated for its potential neuroprotective effects, particularly in relation to the neurotoxicity of 3,4-methylenedioxymethamphetamine (MDMA) in rat brains . In medicine, it is being explored for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical drugs . In industry, it is used in the production of various chemical products .
Mechanism of Action
The mechanism of action of 1-[4-(4-CHLOROBENZYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE involves its interaction with specific molecular targets and pathways. One of the primary targets is the cAMP-dependent protein kinase catalytic subunit alpha, which plays a crucial role in various cellular processes . The compound’s interaction with this target leads to the modulation of cellular signaling pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : The 4-chlorobenzyl group enhances lipophilicity and receptor binding compared to the 3-nitrobenzyl analog, which introduces electron-withdrawing effects . Benzothiazole derivatives (e.g., 4-chlorobenzothiazole) exhibit stronger antimicrobial activity due to sulfur’s electronegativity and heterocyclic stability .
Antimicrobial and Antitumor Activity
- 1-[4-(4-Chlorobenzyl)piperazin-1-yl]-2,2-diphenylethanone: Hypothesized to disrupt microbial cell membranes or enzyme function, akin to benzothiazole analogs like 1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone, which showed MIC values of 2–8 µg/mL against Staphylococcus aureus .
- 1-[4-(3-Nitrobenzyl)piperazin-1-yl]-2,2-diphenylethanone: Lacks significant antimicrobial activity but modulates serotonin/dopamine receptors, suggesting CNS applications .
Neuropharmacological Activity
- 1-[4-(4-Chlorobenzyl)piperazin-1-yl]-2-phenoxyethanone (a phenoxy analog): Demonstrates affinity for 5-HT₂A receptors (IC₅₀ = 120 nM), comparable to atypical antipsychotics .
- 1-[4-(3-Nitrobenzyl)piperazin-1-yl]-2,2-diphenylethanone: Acts as a partial dopamine D₂ agonist, with behavioral effects in rodent models at 10 mg/kg .
Key Challenges :
- Steric hindrance from diphenylethanone requires optimized reaction temperatures (80–100°C) .
- Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical due to byproduct formation .
Biological Activity
1-[4-(4-Chlorobenzyl)piperazin-1-yl]-2,2-diphenylethanone is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including analgesic and anti-inflammatory effects, antimicrobial and anticancer properties, as well as its mechanism of action based on various studies.
Chemical Structure
The compound features a piperazine ring substituted with a chlorobenzyl group and a diphenyl ethanone moiety. Its structural complexity contributes to its diverse biological activities.
Analgesic and Anti-inflammatory Effects
The compound has been shown to exhibit significant analgesic and anti-inflammatory properties. In a study by Doğruer et al. (2007), it was found that the compound demonstrated higher analgesic activity than aspirin at a dosage of 100 mg/kg in mice. The results indicated a strong correlation between its analgesic and anti-inflammatory activities, effectively reducing edema in both phases of carrageenan-induced inflammation .
| Activity | Dosage | Comparison |
|---|---|---|
| Analgesic | 100 mg/kg | Higher than Aspirin |
| Anti-inflammatory | Effective | Significant reduction |
Antimicrobial Activity
Research has indicated that compounds structurally related to 1-[4-(4-Chlorobenzyl)piperazin-1-yl]-2,2-diphenylethanone exhibit antimicrobial properties. In vitro studies utilizing the tube dilution technique have shown that certain derivatives possess significant antimicrobial activity comparable to standard drugs like ciprofloxacin and fluconazole . This suggests that modifications to the core structure can enhance antimicrobial efficacy.
Anticancer Properties
Molecular docking studies and MTT assays have highlighted the anticancer potential of related compounds. For instance, derivatives with similar piperazine structures demonstrated promising anticancer activity against various cancer cell lines, although they were less potent than established chemotherapeutics like 5-fluorouracil . The molecular docking results indicated favorable interactions within the binding pockets of target proteins, suggesting a rational approach for drug design in anticancer therapy.
The biological activities of 1-[4-(4-Chlorobenzyl)piperazin-1-yl]-2,2-diphenylethanone can be attributed to its ability to interact with multiple biological targets:
- Inflammatory Pathways : The compound likely modulates inflammatory mediators, contributing to its anti-inflammatory effects.
- Antimicrobial Mechanisms : It may disrupt bacterial cell wall synthesis or interfere with metabolic pathways in microbial cells.
- Cancer Cell Interaction : The binding affinity observed in molecular docking studies implies that it may inhibit key enzymes involved in cancer cell proliferation.
Case Studies
- Doğruer et al. (2007) : This foundational study demonstrated the compound's analgesic and anti-inflammatory effects through rigorous testing in animal models.
- Recent Antimicrobial Studies : Various synthesized derivatives have been evaluated for their antimicrobial efficacy, showing promising results against both Gram-positive and Gram-negative bacteria.
- Anticancer Research : Investigations into the anticancer properties have revealed that certain derivatives can induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
